molecular formula C8H6N4O2 B2468215 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid CAS No. 1784571-75-0

5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid

Cat. No.: B2468215
CAS No.: 1784571-75-0
M. Wt: 190.162
InChI Key: TUPDNQMQMIOGHD-UHFFFAOYSA-N
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Description

5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a carboxylic acid functional group

Mechanism of Action

Target of Action

The primary target of 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate cellular processes such as aging, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations.

Mode of Action

This compound acts as a selective inhibitor of SIRT3 . It interacts with SIRT3, inhibiting its activity. The IC50 values for SIRT1, SIRT2, SIRT3 are 88 nM, 92 nM, 16 nM respectively , indicating a higher selectivity towards SIRT3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid typically involves a multi-step processThis reaction is often catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its carboxylic acid group allows for additional functionalization and enhances its solubility in aqueous environments, making it versatile for various applications .

Properties

IUPAC Name

5-(triazol-1-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-3-7(5-9-4-6)12-2-1-10-11-12/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPDNQMQMIOGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)C2=CN=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784571-75-0
Record name 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid
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